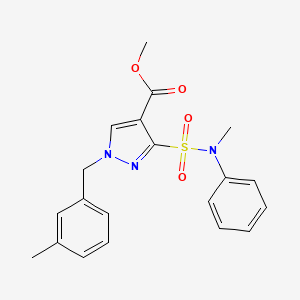![molecular formula C22H25FN2O2 B2954317 1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one CAS No. 329779-73-9](/img/structure/B2954317.png)
1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(4-Fluorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one” is a chemical substance with the linear formula C22H25FN2O2 . It has a molecular weight of 368.455 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Fluorescent Logic Gates
- Gauci and Magri (2022) designed compounds, including a similar structure with a piperazine receptor, as fluorescent logic gates. These compounds can be reconfigured between TRANSFER logic and AND logic by altering solvent polarity, useful in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Phosphodiesterase Inhibitors
- Baker et al. (1995) synthesized derivatives, including 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene, as potential phosphodiesterase (PDE) inhibitors with promise in heart therapy (Baker et al., 1995).
Synthesis of Neuroleptic Agents
- Botteghi et al. (2001) discussed the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, involving a similar piperazine moiety. These compounds are crucial in the pharmaceutical field (Botteghi et al., 2001).
Serotonin-Selective Reuptake Inhibitors
- Dorsey et al. (2004) worked on piperazines modeled after antidepressants like fluoxetine, aiming for an improved adverse reaction profile. This research contributes to the development of safer antidepressants (Dorsey et al., 2004).
Synthesis of Calcium Channel Blockers
- Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, a calcium channel blocker, using a similar piperazine structure. This drug is used for treating migraines and other disorders (Shakhmaev et al., 2016).
Atypical Antipsychotics
- Bolós et al. (1996) explored compounds like 1-benzyl-3-methyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine as potential atypical antipsychotics. These compounds might predict reduced extrapyramidal side effects in humans (Bolós et al., 1996).
Aqueous Solubilities of Antimicrobials
- Ross and Riley (1990) evaluated the solubility of fluoroquinolones, including derivatives with piperazinyl functions, highlighting their application in antimicrobial therapies (Ross & Riley, 1990).
Dopamine Transporter Affinity
- Kimura et al. (2003) synthesized novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter, offering insights into the development of drugs targeting the central nervous system (Kimura et al., 2003).
Synthesis of Dopamine Reuptake Inhibitors
- Haka and Kilbourn (1990) described the preparation of a dopamine reuptake inhibitor, GBR 12909, involving a piperazine structure similar to the compound (Haka & Kilbourn, 1990).
Combined Analgesic/Neuroleptic Activity
- Iorio et al. (1987) synthesized compounds with a p-fluorobutyrophenone chain on nitrogen, showing analgesic and neuroleptic activity. This highlights the dual therapeutic potential of such structures (Iorio et al., 1987).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-2-17-27-21-10-3-18(4-11-21)5-12-22(26)25-15-13-24(14-16-25)20-8-6-19(23)7-9-20/h3-12H,2,13-17H2,1H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPCGNILTNRAJS-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2954234.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954236.png)

![4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2954240.png)
![3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2954241.png)
![N''-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)oxazolidin-2-yl]methyl]-N-phenethyl-oxamide](/img/structure/B2954243.png)
![4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid](/img/structure/B2954244.png)

methanone](/img/structure/B2954247.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2954250.png)
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)

